molecular formula C12H10O3 B8792119 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-

2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-

Cat. No.: B8792119
M. Wt: 202.21 g/mol
InChI Key: INPANYUOLUYVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group at the 4th position, a methyl group at the 6th position, and a carboxylic acid group at the 2nd position of the naphthalene ring. Naphthalene derivatives are known for their diverse biological activities and are used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl- typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of naphthalene followed by subsequent functional group transformations. The reaction conditions often involve the use of catalysts such as aluminum chloride and solvents like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl- involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison: 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl- is unique due to the specific positions of its functional groups, which confer distinct chemical and biological properties. Compared to 4-Hydroxy-2-naphthoic acid, it has an additional methyl group that can influence its reactivity and interactions. Similarly, the position of the hydroxyl and carboxylic acid groups differentiates it from 6-Methyl-2-naphthoic acid and 2-Hydroxy-6-methylnaphthalene-1-carboxylic acid, affecting its overall properties and applications .

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

4-hydroxy-6-methylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H10O3/c1-7-2-3-8-5-9(12(14)15)6-11(13)10(8)4-7/h2-6,13H,1H3,(H,14,15)

InChI Key

INPANYUOLUYVKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2C=C1)C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methylbenzaldehyde (0.70 g) and dimethyl succinate (0.95 g) in tetrahydrofuran (15 mL) was added potassium tert-butoxide (0.73 g) at room temperature, and the reaction mixture was stirred overnight. To the reaction mixture were added water and diethyl ether, and the two layers were separated. The aqueous layer was acidified with 1 mol/L hydrochloric acid, and the resulting mixture was extracted with diethyl ether. This organic layer was washed with a saturated sodium carbonate aqueous solution. The aqueous layer was acidified with 1 mol/L hydrochloric acid, and the mixture was extracted with diethyl ether. The organic layer was dried over magnesium sulfate, and concentrated. To the residue were added acetic acid (5 mL), acetic anhydride (5 mL) and sodium acetate (3.0 g), and the mixture was heated under reflux for 6 hours. After cooling to room temperature, the reaction mixture was poured into water. The resulting mixture was extracted with diethyl ether. The organic layer was washed with water and a saturated sodium hydrogen carbonate aqueous solution, and concentrated. To the obtained residue were added methanol (20 mL) and 1 mol/L sodium hydroxide aqueous solution (20 mL), and the mixture was heated under reflux for 5 hours. After the reaction mixture was cooled to room temperature, methanol was removed under reduced pressure. The obtained solution was acidified with 2 mol/L hydrochloric acid, and the resulting mixture was extracted with ethyl acetate. The organic layer was washed with water, dried over magnesium sulfate, and concentrated to give the title compound (0.20 g).
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0.7 g
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0.95 g
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0.73 g
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15 mL
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solvent
Reaction Step One
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